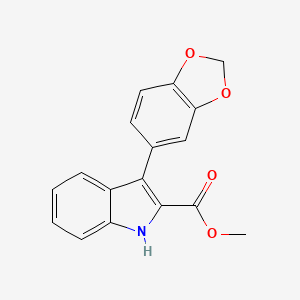
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a fused ring structure consisting of a benzene ring and a pyrrole ring. This particular compound features a benzodioxole group attached to the indole core, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester typically involves several steps:
Synthetic Routes and Reaction Conditions: The initial step often involves the formation of the indole core, which can be achieved through Fischer indole synthesis or other methods. The benzodioxole group is then introduced via electrophilic substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different functional groups can be introduced or replaced. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.
Pathways Involved: It may influence signaling pathways, gene expression, and metabolic processes, contributing to its biological activities.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole derivatives, such as 1H-Indole-2-carboxylic acid, 5-methyl-, methyl ester, and 1H-Indole-2-carboxylic acid, 7-nitro-, methyl ester, share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the benzodioxole group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
178210-57-6 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-20-17(19)16-15(11-4-2-3-5-12(11)18-16)10-6-7-13-14(8-10)22-9-21-13/h2-8,18H,9H2,1H3 |
InChI Key |
OVWXDHIKZWAOGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


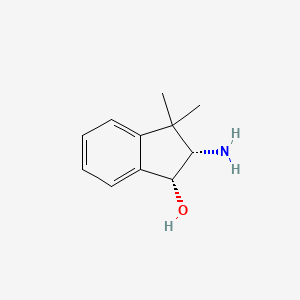

![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

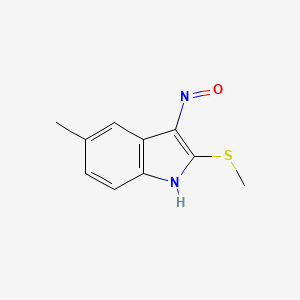
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

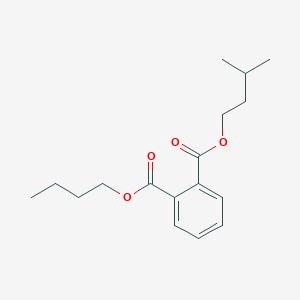
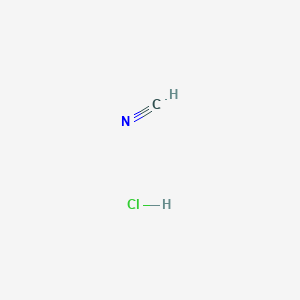
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
